1-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperidine-4-carboxamide
Description
1-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenylpyrimidine moiety, an azetidine ring, and a piperidine carboxamide group. Its distinct chemical architecture makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c21-19(26)15-6-8-24(9-7-15)20(27)16-11-25(12-16)18-10-17(22-13-23-18)14-4-2-1-3-5-14/h1-5,10,13,15-16H,6-9,11-12H2,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKRDLZAUMNWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
CNS Disorders
The compound has been investigated as a potential therapeutic agent for various central nervous system (CNS) disorders. According to a patent (US9365562B2), substituted azetidine compounds, including this one, exhibit inhibitory effects on phosphodiesterase 10A (PDE10A), which is implicated in the modulation of dopaminergic signaling pathways. This suggests potential applications in treating conditions such as schizophrenia and other neuropsychiatric disorders .
Anticancer Activity
Recent studies have indicated that derivatives of this compound may possess anticancer properties. For instance, research on similar pyrimidine-based compounds has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the azetidine structure is believed to enhance the bioavailability and efficacy of these compounds against various cancer cell lines .
Antimicrobial Properties
Preliminary biological assays have demonstrated that related compounds exhibit significant antibacterial and antifungal activities. The synthesis and characterization of similar azetidine derivatives showed effective inhibition against strains such as Staphylococcus aureus and Candida albicans. This opens avenues for developing new antimicrobial agents based on the core structure of the compound .
Case Studies
| Study Reference | Application Focus | Key Findings |
|---|---|---|
| US9365562B2 | CNS Disorders | Identified as a PDE10A inhibitor; potential for treating schizophrenia. |
| PMC9267128 | Anticancer | Demonstrated efficacy in inhibiting cancer cell proliferation; mechanisms include apoptosis induction. |
| OrientJChem | Antimicrobial | Showed significant antibacterial activity against E. coli and antifungal activity against C. albicans. |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in disease pathways, enhancing its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-2-one
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
1-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds
Biological Activity
1-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 345.4 g/mol. The compound features a piperidine ring, an azetidine moiety, and a phenylpyrimidine structure, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 2034285-05-5 |
Research indicates that compounds similar to this compound may act on various biological pathways:
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, including phosphodiesterase (PDE) and soluble epoxide hydrolase (sEH). These enzymes play critical roles in inflammatory processes and cardiovascular health .
- Interaction with G-protein Coupled Receptors (GPCRs) : The compound may also modulate GPCR activity, which is significant in drug development as GPCRs are common therapeutic targets .
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cell lines through mitochondrial pathways.
Pharmacological Effects
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Anti-inflammatory : By inhibiting enzymes like sEH, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases .
- Anticancer : Its ability to induce apoptosis in cancer cells positions it as a potential chemotherapeutic agent.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction, suggesting its potential as an anticancer agent.
Case Study 2: Cardiovascular Health
In a separate study focusing on cardiovascular diseases, the compound was shown to lower blood pressure and improve endothelial function in animal models. This effect is attributed to its ability to inhibit PDE enzymes, leading to increased levels of cyclic nucleotides that promote vasodilation .
Q & A
Advanced Research Question
- Bioisosteric replacement : Swap the phenyl group in pyrimidine with heteroaromatic rings (e.g., pyrazole) to assess activity changes.
- Functional group modulation : Modify the carboxamide to a sulfonamide or ester to evaluate solubility and potency.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions .
How can contradictory bioactivity data in literature be resolved?
Advanced Research Question
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Orthogonal assays : Validate results using both enzymatic (e.g., ADP-Glo™ kinase assay) and cell-based (e.g., apoptosis via flow cytometry) methods.
- Purity verification : Use HPLC-MS (≥95% purity threshold) to exclude batch-to-batch variability .
What computational tools are recommended for predicting metabolic stability?
Advanced Research Question
Tools like SwissADME or MetaCore predict Phase I/II metabolism sites. For example, the azetidine ring may undergo CYP3A4-mediated oxidation, while the carboxamide could resist hydrolysis. MD simulations (e.g., GROMACS) assess conformational stability in liver microsome models .
What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
Advanced Research Question
- Rodent models : Measure oral bioavailability and half-life via LC-MS/MS plasma analysis.
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs.
- BBB penetration : Use MDCK-MDR1 monolayers to predict CNS accessibility, critical for neurotargets .
How does stereochemistry impact biological activity?
Advanced Research Question
The azetidine and piperidine rings’ stereocenters (e.g., 3S,4S configuration) can drastically alter target binding. Chiral HPLC (e.g., Daicel columns) separates enantiomers for individual testing. In related compounds, the (S,S)-isomer showed 10x higher affinity than (R,R) .
What are best practices for handling solubility and stability issues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
